molecular formula C10H12FN5O3 B151260 3'-Fluoro-3'-deoxyadenosine CAS No. 75059-22-2

3'-Fluoro-3'-deoxyadenosine

Cat. No. B151260
CAS RN: 75059-22-2
M. Wt: 269.23 g/mol
InChI Key: QCDAWXDDXYQEJJ-QYYRPYCUSA-N
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Description

3'-Fluoro-3'-deoxyadenosine is a nucleoside analogue that has been synthesized and evaluated for its antiviral properties. It has shown broad-spectrum antiviral activity against a range of viruses, including DNA viruses, single-stranded (+) RNA viruses, and double-stranded RNA viruses. Notably, its antiviral activity spectrum differs from adenosine analogues that inhibit S-adenosylhomocysteine hydrolase, and it has also demonstrated effectiveness in vivo .

Synthesis Analysis

The synthesis of 3'-fluoro-3'-deoxyadenosine involves the treatment of 2',5'-di-O-tritylated nucleoside analogues with diethylaminosulfur trifluoride, followed by deprotection. This method has been used to obtain various 3'-fluorinated ribonucleosides, including 3'-fluoro-3'-deoxyadenosine . Another approach starts from adenosine, using a protected intermediate by triflate activation and nucleophilic displacement with sodium acetate, followed by treatment with diethylaminosulphur trifluoride to achieve inversion of configuration at the 3'-position .

Molecular Structure Analysis

The molecular structure of 3'-fluoro-3'-deoxyadenosine is similar to that of adenosine but with a fluorine atom replacing the hydroxyl group at the 3' position of the sugar moiety. This modification can significantly affect the conformation and stacking interactions of the nucleoside. For instance, dinucleoside monophosphates containing 2'-fluoro-2'-deoxyadenosine have been shown to adopt a stacked conformation with a geometry similar to that of adenosine dimers but with a greater extent of base-base overlapping .

Chemical Reactions Analysis

The presence of the fluorine atom in 3'-fluoro-3'-deoxyadenosine can influence its chemical reactivity. Fluorine is a highly electronegative atom, which can affect the electron distribution in the molecule and thus its interaction with enzymes and other biological molecules. The synthesis of related compounds, such as 5'-fluoro-5'-deoxyadenosine, has been reported to be challenging due to the instability of synthetic intermediates, highlighting the unique reactivity of fluorinated nucleosides .

Physical and Chemical Properties Analysis

Fluorinated nucleosides like 3'-fluoro-3'-deoxyadenosine often exhibit unique physical and chemical properties compared to their non-fluorinated counterparts. For example, the introduction of fluorine can increase the thermal stability of nucleic acid duplexes. The synthesis and characterization of dinucleoside monophosphates containing 2'-fluoro-2'-deoxyadenosine have provided insights into the effects of fluorine substitution on nucleotide conformation and stability . Additionally, the synthesis of 3'-fluoro-3'-deoxyadenosine from adenosine has been improved to provide better yields, indicating advancements in the understanding and manipulation of its physical and chemical properties .

Scientific Research Applications

Synthesis Improvements

  • Improved Synthesis Techniques : Advances in the synthesis of structurally similar compounds like 5'-fluoro-5'-deoxyadenosine (5'-FDA) have been reported, offering high-yielding access to these compounds. This is significant for the field as the synthesis of such compounds was previously challenging due to the instability of synthetic intermediates (Ashton & Scammells, 2005).

Applications in Antiviral Research

  • Antiviral Analysis : Studies have explored the antiviral properties of derivatives of 3'-fluoro-3'-deoxyadenosine. However, research findings indicate that these compounds were inactive in numerous viral assays, guiding future geminal-difluoro analog design (Roy, Serbessa, & Schneller, 2006).

Radiopharmaceutical Applications

  • PET Imaging : The fluorinase enzyme from S. cattleya has been used for the incorporation of [18F]-fluoride into various fluorinated adenosine derivatives, including [18F]-5'-fluoro-5'-deoxyadenosine for positron emission tomography (PET) applications. This represents a significant development in the radiopharmaceutical field (Deng et al., 2006).

Enzymatic Methods for Fluorination

  • Enzymatic Radiolabelling : The enzymatic radiolabelling of [18F]-5'-fluoro-5'-deoxyadenosine has been successfully carried out, providing a new approach for fluorine-18 labelling of adenosine derivatives (Martarello et al., 2003).

Mechanistic Insights in Biomedical Applications

  • HIV-1 Reverse Transcriptase Inhibition : 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a compound structurally related to 3'-fluoro-3'-deoxyadenosine, has been identified as a potent inhibitor of HIV-1 reverse transcriptase. Its distinct molecular mechanism, which involves delayed chain termination and high fidelity, sets it apart from other inhibitors (Muftuoglu et al., 2014).

Directed Evolution in Enzymatic Synthesis

  • Directed Evolution of Fluorinase : The directed evolution of the fluorinase enzyme has led to improved conversion of non-native substrates into 5'-fluoro-5'-deoxyadenosine, demonstrating the potential of enzyme engineering in the field of fluorination (Sun et al., 2016).

Safety And Hazards

The safety data sheet for 3’-Fluoro-3’-deoxyadenosine suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

The synthesis of fluorinated compounds, including 3’-Fluoro-3’-deoxyadenosine, is a growing field of research . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method, suggesting potential future directions for research .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDAWXDDXYQEJJ-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226033
Record name 3'-Fluoro-3'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-3'-deoxyadenosine

CAS RN

75059-22-2
Record name 3'-Fluoro-3'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075059222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Fluoro-3'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
A Van Aerschot, P Herdewijn, G Janssen, M Cools… - Antiviral research, 1989 - Elsevier
… 3'-Fluoro-3'-deoxyadenosine was active against a broad range … In its antiviral activity spectrum 3'-fluoro-3'-deoxyadenosine … 3'-Fluoro-3'-deoxyadenosine also proved effective in vivo, in …
Number of citations: 48 www.sciencedirect.com
DF Smee, JLB Morris, DL Barnard, A Van Aerschot - Antiviral research, 1992 - Elsevier
A novel nucleoside analog, 3′-fluoro-3′-deoxyadenosine (3′F3′dAdo), was evaluated for antiviral activity against several arthropod-borne and arenaviruses in Vero cell culture. …
Number of citations: 47 www.sciencedirect.com
S De, S De Jonghe, P Herdewijn - The Journal of Organic …, 2017 - ACS Publications
… Difficulties in oxidation of the primary hydroxyl group of the 3′-fluoro-3′-deoxyadenosine analogue 8 (Scheme 1) forced us to explore another synthetic route, in which first a …
Number of citations: 7 pubs.acs.org
C Battistini, A Giordani, A Ermoli, G Franceschi - Synthesis, 1990 - thieme-connect.com
… For our synthetic purposes we were interested in a shorter synthetic route to a 3’-fluoro-3’-deoxyadenosine derivative with selectively removable protecting groups at the S’and 2’-…
Number of citations: 5 www.thieme-connect.com
EN Kalinichenko, TL Podkopaeva, M Kelve… - Biochemical and …, 1990 - Elsevier
… of 2–5A trimer 5′-monophosphate (2′–5′)pA 3 , p5′A2′p5′A2′p5′A containing 9-(3-fluoro-3-deoxy-cD-xylofuranosyl)adenine (A F ) or 3′-fluoro-3′-deoxyadenosine (A F ) …
Number of citations: 16 www.sciencedirect.com
EN Kalinichenko, TL Podkopaeva… - Recueil des Travaux …, 1995 - Wiley Online Library
The synthesis of two sets of analogues of 2-5A trimer containing 9-(3-fluoro-3-deoxy-β-D-xylo-furanosyl) adenine (AF) or 3′-fluoro-3′-deoxyadenosine (AF) at different positions of the …
Number of citations: 14 onlinelibrary.wiley.com
K Leung - 2010 - europepmc.org
Background [Abstract] Adenylates are important in cellular metabolism and functions (1). Adenosine is converted intracellularly to adenosine triphosphate (ATP), which is an important …
Number of citations: 6 europepmc.org
T Kovács, AV Aerschot, P Herdewijn… - … , Nucleotides & Nucleic …, 1995 - Taylor & Francis
… Abstract: 2',5'-phosphodiester bond-linked oligoadenylate trimers with 3'-fluoro-3'deoxyadenosine residues incorporated at specific positions of the nucleotide sequence were …
Number of citations: 1 www.tandfonline.com
A Roy, T Serbessa, SW Schneller - Bioorganic & medicinal chemistry, 2006 - Elsevier
… The well-established biological relationship for drug design purposes of a fluorine atom and a hydroxyl group 3 and the biological attributes of 3′-fluoro-3′-deoxyadenosine (4) 4 …
Number of citations: 24 www.sciencedirect.com
A Giordani, A Ermoli, C Battisthi - Nucleosides and Nucleotides, 1991 - Taylor & Francis
… A New Synthesis of 3′-Fluoro-3′-deoxyadenosine … A New Synthesis of 3′-Fluoro-3′-deoxyadenosine … 3′-Fluoro-3′-deoxyadenosine is synthesized starting from adenosine via double …
Number of citations: 2 www.tandfonline.com

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